![molecular formula C10H18O B2564671 2-Spiro[2.5]octan-8-ylethanol CAS No. 2503208-15-7](/img/structure/B2564671.png)

2-Spiro[2.5]octan-8-ylethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

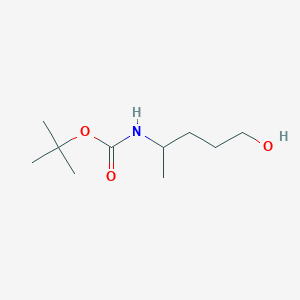

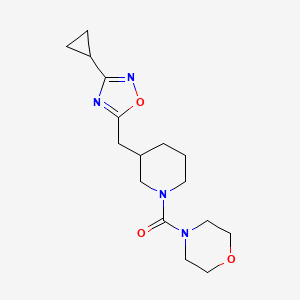

2-Spiro[2.5]octan-8-ylethanol is a chemical compound that belongs to the class of spirocyclic alcohols. It is a rare and complex molecule that has been the subject of intense research in recent years. It features a unique spiro[2.5]octane skeleton .

Synthesis Analysis

The synthesis of spiro[2.5]octane derivatives has been reported in the literature . For example, Pestalotriols A and B, two new metabolites featuring a unique spiro[2.5]octane skeleton, were isolated from an endophytic fungus Pestalotiopsis fici . Their structures were elucidated primarily by NMR experiments .Molecular Structure Analysis

The molecular formula of 2-Spiro[2.5]octan-8-ylethanol is C10H18O. The structure of spiro[2.5]octane, a related compound, includes a total of 23 bonds. There are 9 non-H bonds, 1 three-membered ring, and 1 six-membered ring .Physical And Chemical Properties Analysis

The physical and chemical properties of spiro[2.5]octane, a related compound, include a density of 0.9±0.1 g/cm3, boiling point of 147.6±7.0 °C at 760 mmHg, vapour pressure of 5.6±0.1 mmHg at 25°C, and enthalpy of vaporization of 36.9±0.8 kJ/mol .Aplicaciones Científicas De Investigación

Photolysis of α-spirocyclopropyl Ketones

Research on the photolysis of α-spirocyclopropyl ketones, specifically spiro[2.5]oct-7-en-4-ones, shows exclusive β-cleavage in methanol, leading to the formation of 2-ethenylcyclohex-2-en-1-ones and, in hydrocarbon solvents, to (E)- and (Z)-2-ethylidenecyclohex-3-en-1-ones. This solvent effect suggests methanol's role in stabilizing trienol intermediates and promoting intermolecular ketonization. Similar behavior is observed in the photolysis of 8-methylenespiro[2.5]octan-4-ones, demonstrating the significance of solvent choice in the photolysis outcomes and product formation (Yates & Helferty, 1983).

4-Spiro[2.n]alkyl Cations and Rearrangements

A study on 4-spiro[2.n]alkanols, where n = 3-7, under ionization conditions revealed the formation of stable 4-spiro[2.5]octyl cations, indicating these structures as long-lived secondary cyclohexyl cations stabilized by an adjacent spirocyclopropane ring. This study sheds light on the stabilization mechanisms of spirocyclic compounds and their potential rearrangements under various conditions, highlighting the intricate behavior of spiro[2.5]octan-8-ylethanol derivatives (Prakash et al., 1987).

Electronegative Spiroannelated Methanofullerenes

Research into spiroannelated methanofullerenes, including TCNQ and DCNQI analogues, explores the structural and electronic properties of these compounds through experimental techniques and quantum-chemical calculations. The study provides insights into the electronic effect of addends and a reductive cyclopropane ring-opening reaction, underscoring the potential of spiro[2,5]octan-8-ylethanol derivatives in electronic applications (Knight et al., 1997).

Mechanism of P450 Enzymes with Radical Clocks

Investigating the mechanisms of hydrocarbon hydroxylation by mammalian and bacterial cytochrome P450 enzymes using norcarane and spiro[2.5]octane as probes revealed products indicative of a radical intermediate. This study contributes to understanding the biochemical processes involving spiro[2.5]octan-8-ylethanol derivatives and similar structures, enhancing our knowledge of enzymatic reactions and radical mechanisms (Auclair et al., 2002).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-spiro[2.5]octan-8-ylethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c11-8-4-9-3-1-2-5-10(9)6-7-10/h9,11H,1-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKGAUYUKKWOXNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC2)C(C1)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Spiro[2.5]octan-8-ylethanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(2,6-Dimethoxyphenoxy)butyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2564588.png)

![2-(2H-Pyrazolo[4,3-b]pyridin-2-yl)acetic acid dihydrochloride](/img/structure/B2564597.png)

![N-tert-butyl-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2564601.png)

![4-[(E)-2-[4-(5-tert-butyltriazol-1-yl)phenyl]ethenyl]benzaldehyde](/img/structure/B2564605.png)

![N-[3-(6-Fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2564606.png)